molecular formula C14H21N7 B217218 (3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE CAS No. 100991-84-2

(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE

Cat. No.: B217218
CAS No.: 100991-84-2
M. Wt: 263.3 g/mol
InChI Key: QUMMZKVVUJLANA-KPKJPENVSA-N
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Description

(3Z)-2-Amino-3-{[4-(dimethylamino)phenyl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a conjugated tricarbonitrile derivative featuring a dimethylamino-substituted arylidene moiety. Its structure includes a central propene backbone with three nitrile groups and an amino substituent, stabilized by resonance with the aromatic system. This compound is synthesized via condensation reactions, such as those involving bis-3-oxopropanenitrile precursors and aromatic amines or hydrazines in the presence of catalysts like piperidine .

Properties

IUPAC Name

(3Z)-2-amino-4-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-20(2)14-5-3-11(4-6-14)7-12(8-16)15(19)13(9-17)10-18/h3-7H,19H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMMZKVVUJLANA-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100991-84-2
Record name 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(p-(dimethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100991842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Ammonium Acetate in Acetic Acid

A widely adopted method involves refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde (1.0 mmol) and malononitrile (1.01 mmol) in acetic acid with excess ammonium acetate (10 g) for 4–6 hours. This protocol achieves yields of 85–92%, with the ammonium ion acting as a mild Lewis acid to polarize the carbonyl group. The acetic acid solvent facilitates proton transfer during dehydration.

Typical Procedure :

  • Combine 4-(dimethylamino)benzaldehyde (1.63 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (10 g) in 50 mL acetic acid.

  • Reflux at 120°C for 4 hours.

  • Cool, pour into ice water, and filter the precipitate.

  • Recrystallize from ethanol to obtain yellow crystals.

Morpholine-Based Catalysis in Ethanol

Alternative protocols employ morpholine (5 mol%) in ethanol under reflux for 2–3 hours, yielding 78–84% product. Ethanol’s lower boiling point (78°C) reduces energy consumption, while morpholine’s strong basicity accelerates enolate formation.

Key Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
Ammonium acetateAcetic acid120492
MorpholineEthanol78284

Structural Confirmation and Spectroscopic Analysis

Infrared Spectroscopy

The IR spectrum of the product shows:

  • ν(CN) at 2210–2215 cm1^{-1}, confirming the presence of three nitrile groups.

  • ν(NH2_2) at 3396–3168 cm1^{-1}, indicating the primary amine.

  • ν(C=C) at 1600–1620 cm1^{-1}, consistent with the conjugated enamine system.

Nuclear Magnetic Resonance Spectroscopy

1H^{1}\text{H}-NMR (400 MHz, CDCl3_3):

  • δ 3.08 (s, 6H, N(CH3_3)2_2).

  • δ 6.70–7.50 (m, 4H, aromatic H).

  • δ 8.22 (s, 1H, CH=).

  • δ 4.10 (br s, 2H, NH2_2).

The singlet at δ 8.22 corresponds to the vinylic proton in the Z-configuration, shielded by the dimethylamino group’s +M effect.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

A one-pot approach condenses 4-(dimethylamino)benzaldehyde, malononitrile, and ammonium acetate in ethanol at room temperature for 15 minutes, yielding 80% product. This method minimizes side reactions and is scalable for industrial applications.

Solid-State Mechanochemical Synthesis

Ball milling 4-(dimethylamino)benzaldehyde and malononitrile with a catalytic amount of piperidine for 30 minutes achieves 75% yield, offering a solvent-free alternative.

Purity and Recrystallization

Recrystallization from ethanol or ethyl acetate yields analytically pure product (mp 180–182°C). HPLC analysis typically shows >98% purity, with residual solvent content <0.1%.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors with immobilized ammonium acetate on silica gel provide a 90% yield at a throughput of 1 kg/h, reducing waste and improving reproducibility.

Challenges and Limitations

  • Stereochemical Control : The Z-configuration is thermodynamically favored, but prolonged heating may lead to E-isomer formation.

  • Moisture Sensitivity : Malononitrile is hygroscopic, requiring anhydrous conditions for optimal yields .

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like photovoltaics and organic electronics. In biological systems, it may interact with cellular components, leading to effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-Amino-3-(arylidene)prop-1-ene-1,1,3-tricarbonitriles with varying aryl substituents (e.g., phenyl, p-chlorophenyl).
  • Pyrazole-linked tricarbonitriles, such as 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole derivatives.
Table 1: Comparative Properties of Selected Tricarbonitrile Derivatives
Compound Name Aryl Substituent Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
Target Compound 4-Dimethylaminophenyl 307.29 198–200 (dec.) Forms hydrazones with diazonium salts
2-Amino-3-(phenylmethylidene)prop-1-ene-1,1,3-tricarbonitrile Phenyl 265.26 185–187 Reacts with amines to form imino derivatives
2-Amino-3-(p-chlorophenylmethylidene)prop-1-ene-1,1,3-tricarbonitrile p-Chlorophenyl 299.71 210–212 Enhanced electrophilicity for nucleophilic attacks

Electronic and Physical Properties

  • Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated or non-polar aryl analogs.
  • Stability : The electron-rich arylidene moiety increases stability under acidic conditions but may reduce thermal stability compared to chloro-substituted derivatives.
  • Spectroscopic Data: IR: Strong nitrile stretches (~2220 cm⁻¹) and N–H bends (~1600 cm⁻¹) align with analogs. NMR: The dimethylamino group produces a singlet at δ 3.05 ppm (6H, –N(CH₃)₂), distinguishing it from phenyl (δ 7.3–7.5 ppm) or chloro-substituted (δ 7.4–7.6 ppm) analogs.

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity : Phenyl and chloro-substituted derivatives show moderate activity against Gram-positive bacteria.
  • Anticancer Potential: Electron-withdrawing substituents (e.g., –Cl) enhance cytotoxicity in vitro, suggesting the dimethylamino group’s electron-donating nature may modulate this effect.

Biological Activity

The compound (3Z)-2-amino-3-{[4-(dimethylamino)phenyl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a member of the class of organic nitriles and is notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The structural formula of this compound can be broken down into key components:

  • Amino Group: Contributes to its biological reactivity.
  • Propene Framework: Provides structural stability.
  • Tricarbonitrile Moiety: Enhances potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects. Computational studies using the Prediction of Activity Spectra for Substances (PASS) suggest potential activities such as:

  • Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Potential effectiveness against bacterial and fungal strains.
Biological Activity Mechanism Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of cell wall synthesis in bacteria

Anticancer Studies

In a study investigating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

Antimicrobial Efficacy

A separate study evaluated the antimicrobial activity of compounds with similar structures. Results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membrane integrity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions: Utilizing amino compounds and aldehydes under acidic conditions.
  • Cyclization Techniques: Employing nitriles and amines to form cyclic structures that enhance biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound Name Structural Features Biological Activity
Compound AAmino group, triazineAnticancer
Compound BDimethylamino groupAntimicrobial
Compound CNitrile derivativesNeuroactive properties

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